3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol is a complex organic compound characterized by the presence of both oxadiazole and oxolane rings. This compound exhibits potential biological activity due to its unique structural features, making it a subject of interest in medicinal chemistry and drug development. The molecular formula for this compound is , with a molecular weight of approximately 240.30 g/mol. Its IUPAC name reflects its intricate structure, which includes various functional groups that may contribute to its reactivity and biological properties.
The synthesis of 3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol typically involves a multi-step process:
While specific industrial production methods for this compound are not extensively documented, scaling up laboratory synthesis involves optimizing reaction conditions to enhance yield and purity. Continuous flow processes may also be implemented to improve efficiency during large-scale production.
3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol can participate in various chemical reactions:
Common reagents for these reactions include:
The physical properties of 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol include:
Key chemical properties include:
These properties make it suitable for further applications in research and development .
The scientific uses of 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol are primarily focused on its potential pharmacological applications. Due to its structural features, it may serve as a lead compound in drug discovery efforts targeting various diseases. Research indicates that compounds with oxadiazole moieties often exhibit significant biological activity, including antimicrobial and anti-inflammatory effects.
Additionally, this compound could be explored for its utility in developing new therapeutic agents or as intermediates in synthesizing more complex pharmaceutical compounds .
The synthesis of 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol relies on strategic oxadiazole ring construction as a pivotal step. A widely adopted approach begins with the cyclodehydration of tert-butyl amidoximes with activated carboxylic acid derivatives. Specifically, tert-butyl amidoxime reacts with chloroacetyl chloride under mild conditions (0–5°C) to form 3-tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole. This intermediate undergoes nucleophilic displacement with 5-methyloxolan-3-ol under basic conditions (K₂CO₃/DMF, 50–70°C), yielding the target compound in 62–70% efficiency after chromatographic purification [2] [5].
Alternative routes employ oxidative cyclization of acylthiosemicarbazides using eco-compatible agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), achieving oxadiazole formation in 82–94% yield [5]. Microwave-assisted cyclization significantly enhances reaction kinetics, reducing typical cyclization times from 8 hours to 15–30 minutes while improving yields by 15–20% compared to conventional heating [5].
Table 1: Oxadiazole Cyclization Methods Comparison
Starting Material | Cyclization Agent | Conditions | Yield (%) |
---|---|---|---|
tert-Butyl amidoxime + chloroacetyl chloride | None | 0–5°C, 2 h | 65–70 |
Acylthiosemicarbazide | DBDMH | RT, 30 min | 82–94 |
Diacylhydrazine | Na₂SO₄ | Microwave, 150°C, 15 min | 85–90 |
The tert-butyl group’s steric bulk necessitates tailored alkylation techniques. tert-Butylation occurs early in synthesis, typically through nucleophilic substitution between pre-formed 3-tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole and the oxolan-3-ol moiety. Anhydrous conditions (Na₂SO₄ or molecular sieves) are critical to suppress elimination byproducts [2] [7].
For oxadiazole-oxolane coupling, phase-transfer catalysis (tetrabutylammonium bromide, 5 mol%) in biphasic water/toluene systems enhances regioselectivity, minimizing dialkylation to <5% [6]. Temperature control during alkylation (60–75°C) is essential, as exceeding 80°C promotes decomposition, reducing yields by 30–40% [7].
Solvent-free methodologies markedly improve sustainability and efficiency. Michael addition between 5-methyloxolan-3-one and 3-tert-butyl-5-(aminomethyl)-1,2,4-oxadiazole under neat conditions (120°C, 2 h) achieves 89% conversion, eliminating solvent-recovery steps [7].
Heterogeneous catalysts further optimize selectivity:
Table 2: Solvent-Free vs. Catalytic Method Performance
Method | Conditions | Yield (%) | Selectivity |
---|---|---|---|
Solvent-free Michael addition | 120°C, 2 h | 89 | Moderate |
Zn-Y zeolite catalysis | Toluene, 80°C, 4 h | 92 | 95% |
L-proline organocatalysis | DCM, RT, 24 h | 78 | 88% ee |
Inorganic bases govern critical C–C bond formations. Sodium methanolate (NaOMe) serves dual functions: deprotonating oxolan-3-ol to enhance nucleophilicity and catalyzing H-1,5 sigmatropic shifts during Michael additions. Optimal loading (0.1–0.2 equivalents) ensures high conversion (77–91%) while minimizing ester saponification [7].
Notably, excess base (>0.3 eq) triggers retro-Mannich fragmentation, generating 3-tert-butyl-5-methyl-1,2,4-oxadiazole as a major side product. Controlled addition of methyl acrylate (60–75°C, 1.5 h) followed by thermal H-1,5 migration (120°C, 1 h) completes the carbon skeleton, with acetic acid quenching (pH 5–6) stabilizing the product [7].
Aldimine intermediates (e.g., from Schiff base condensations) exhibit hydrolytic sensitivity and tautomerization propensity. Ketimine tautomers form preferentially with 2-substituted imidazoles due to conjugation stabilization, complicating aldimine isolation [9]. Purification strategies include:
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5